3-Nitrobenzalacetophenone

Catalog No.
S9099076
CAS No.
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
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3-Nitrobenzalacetophenone

Product Name

3-Nitrobenzalacetophenone

IUPAC Name

3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H

InChI Key

SMFBODMWKWBFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

3-Nitrobenzalacetophenone is an organic compound with the molecular formula C15_{15}H11_{11}N\O3_3. It is characterized by the presence of a nitro group at the 3-position of the benzyl moiety and an acetophenone structure. This compound is a member of the chalcone family, which are known for their diverse biological activities and potential applications in pharmaceuticals and organic synthesis. The presence of the nitro group enhances its reactivity and biological properties compared to other chalcones.

3-Nitrobenzalacetophenone can undergo various chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Oxidation: Depending on the oxidizing agent used, the compound can yield different oxidized derivatives.
  • Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

  • Reduction: 3-Aminobenzalacetophenone.
  • Oxidation: Various oxidized derivatives depending on reaction conditions.
  • Substitution: Substituted chalcones with different functional groups replacing the nitro group.

3-Nitrobenzalacetophenone exhibits significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Its mode of action involves interaction with various protein structures, leading to changes in biological activity. The strong electron-withdrawing inductive and resonance effects of the nitro group enhance its ability to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Studies have shown that compounds like 3-nitrochalcone can modulate several signaling pathways related to disease modification, making them valuable in therapeutic applications .

The synthesis of 3-nitrobenzalacetophenone typically involves a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone, facilitated by a base such as sodium hydroxide or potassium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures. Following synthesis, purification is often achieved through recrystallization.

In industrial settings, similar principles are applied but optimized for larger-scale production, potentially utilizing continuous flow reactors and automated systems to enhance yield and purity while adhering to green chemistry principles .

3-Nitrobenzalacetophenone has several applications:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in developing new drugs targeting various diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Research: Used in studying biochemical pathways and interactions due to its unique reactivity profile.

Interaction studies involving 3-nitrobenzalacetophenone have revealed its ability to inhibit specific enzymes crucial for cell signaling pathways, such as tyrosine kinases and mitogen-activated protein kinases. These interactions suggest potential therapeutic roles in treating conditions like cancer and inflammation by modulating cellular processes like apoptosis and proliferation .

Several compounds share structural similarities with 3-nitrobenzalacetophenone. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-AminobenzalacetophenoneAmino-substituted chalconeEnhanced biological activity due to amino group
3-MethoxychalconeMethoxy-substituted chalconeDifferent electronic properties due to methoxy group
3-BromochalconeBromo-substituted chalconeIncreased reactivity due to bromine's electronegative nature

Uniqueness

The uniqueness of 3-nitrobenzalacetophenone lies in its nitro substitution, which significantly enhances its reactivity and biological activity compared to other chalcones. This makes it particularly valuable for various applications in research and industry .

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 3-Nitrobenzalacetophenone in the solid state. The crystallographic investigation of related nitro-substituted chalcones has revealed crucial structural parameters that provide insights into the molecular geometry and packing arrangements [1] [2].

Crystal Structure Determination

The crystal structure of 3-Nitrobenzalacetophenone exhibits characteristic features typical of chalcone derivatives. The compound crystallizes in a monoclinic crystal system with the space group P2₁/c, displaying yellow crystalline morphology with a melting point of 144°C [3]. The molecular formula C₁₅H₁₁NO₃ corresponds to a molecular weight of 253.26 g/mol, confirming the presence of the nitro-substituted benzylidene moiety linked to the acetophenone backbone [3].

Conformational Analysis from Crystallographic Data

The X-ray analysis reveals that 3-Nitrobenzalacetophenone adopts the thermodynamically favored s-trans conformation with respect to the α,β-unsaturated carbonyl system [1]. This conformational preference is characterized by specific geometric parameters:

  • C=C double bond length: 1.324-1.336 Å
  • C=O bond length: 1.214-1.217 Å
  • Dihedral angle between aromatic rings: 63.21-177.6°
  • Torsion angle around the enone system: 79.82-165.62°

The s-trans conformation is stabilized by minimized steric interactions between the aromatic rings and the enone linker, while the nitro group demonstrates slight deviation from the aromatic plane with torsion angles ranging from 3.5° to 13.35° [1].

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-Nitrobenzalacetophenone is dominated by π-π stacking interactions between aromatic rings, with centroid-to-centroid distances of 3.647-3.862 Å [1]. These non-covalent interactions are supplemented by weak C-H···O hydrogen bonds involving the nitro and carbonyl groups as acceptors, contributing to the overall crystalline stability [1].

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions within the crystal structure. The analysis reveals that π-π stacking interactions contribute approximately 6.2% of all intermolecular contacts, while C-H···O interactions account for nearly 50% of the total interactions in planar conformations [1]. The shape index property mapped on the Hirshfeld surface clearly identifies regions of close contact, with red depressions indicating favorable interactions and blue regions representing spaces between molecules [1].

Computational Molecular Modeling

Computational molecular modeling serves as a powerful complement to experimental crystallographic data, providing detailed insights into the electronic structure, conformational preferences, and molecular properties of 3-Nitrobenzalacetophenone [4] [5] [6].

Density Functional Theory (DFT) Applications

DFT calculations represent the most widely employed computational approach for studying the electronic structure and properties of 3-Nitrobenzalacetophenone. The selection of appropriate functionals and basis sets is crucial for obtaining accurate results that correlate with experimental observations [4] [5].

Functional Selection and Basis Set Optimization

The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has demonstrated exceptional accuracy for geometry optimization and property calculations of nitro-substituted chalcones [7] [5]. This computational combination provides:

  • High accuracy for bond lengths and angles
  • Reliable prediction of vibrational frequencies
  • Accurate calculation of NMR chemical shifts
  • Effective treatment of electron correlation effects

Alternative functionals such as M06-2X with the 6-31+G(d,p) basis set have proven particularly effective for transition state calculations and systems with significant dispersion interactions [5] [6].

Geometry Optimization and Vibrational Analysis

DFT geometry optimization reveals that 3-Nitrobenzalacetophenone preferentially adopts the s-trans conformation in the gas phase, consistent with crystallographic observations [1] [6]. The optimized geometric parameters demonstrate excellent agreement with experimental X-ray data:

  • C=C bond length: 1.325 Å (calculated) vs. 1.324 Å (experimental)
  • C=O bond length: 1.216 Å (calculated) vs. 1.217 Å (experimental)
  • Dihedral angles: Within 2-3° of experimental values

Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized structures as true minima on the potential energy surface [8] [9].

Electronic Structure Analysis

The electronic structure of 3-Nitrobenzalacetophenone reveals significant intramolecular charge transfer characteristics. The HOMO-LUMO gap typically ranges from 3.40-4.20 eV, indicating moderate electronic stability [10] [11]. The nitro group acts as a strong electron-withdrawing substituent, significantly lowering the LUMO energy and enhancing the electrophilic character of the molecule [11].

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into the electronic delocalization patterns within 3-Nitrobenzalacetophenone [8] [9]. The analysis reveals:

  • Enhanced electron delocalization in s-cis conformers due to improved orbital overlap
  • Significant charge transfer from the phenyl ring to the nitro group
  • Stabilization energies indicating the relative importance of different resonance contributions

Conformational Stability Predictions

Computational analysis of conformational stability provides crucial insights into the energetic preferences and population distributions of different molecular conformations [12] [8].

Conformational Population Analysis

Boltzmann population analysis based on relative energies reveals the distribution of conformational states at thermal equilibrium [8] [9]. For 3-Nitrobenzalacetophenone:

  • s-trans conformers: 60-80% population
  • s-cis conformers: 20-40% population
  • Energy difference: Typically 2-4 kcal/mol favoring s-trans

Factors Influencing Conformational Stability

Several factors contribute to the conformational preferences of 3-Nitrobenzalacetophenone [12] [8]:

  • Steric interactions between aromatic rings and the enone system
  • Electronic effects from the nitro substituent
  • Planarity considerations affecting π-conjugation
  • Electrostatic interactions between polar groups

Solvent Effects on Conformation

Implicit solvent models (such as PCM) demonstrate that solvent polarity can significantly influence conformational preferences [5] [6]. Polar solvents tend to stabilize more planar conformations that enhance dipole moments, while non-polar solvents favor conformations that minimize steric interactions.

Stereochemical Configuration Analysis

The stereochemical configuration of 3-Nitrobenzalacetophenone is fundamentally determined by the geometric arrangement around the C=C double bond, which cannot undergo rotation without breaking the π-bond [13] [14] [15].

Geometric Isomerism Principles

The α,β-unsaturated system in 3-Nitrobenzalacetophenone creates the potential for geometric isomerism, where different spatial arrangements of substituents around the double bond result in distinct stereoisomers [13] [14]. The absence of rotation around the C=C bond ensures that these isomers are separate, isolable compounds with distinct physical and chemical properties.

Cahn-Ingold-Prelog Priority Rules

The systematic assignment of stereochemical configuration requires application of the Cahn-Ingold-Prelog (CIP) priority rules [13] [16] [15]. For 3-Nitrobenzalacetophenone, the priority assignments are:

  • Nitro group (NO₂): Highest priority due to nitrogen (atomic number 7)
  • Phenyl ring: Medium priority due to carbon (atomic number 6)
  • Carbonyl carbon: Medium priority with multiple bonds considered
  • Hydrogen atoms: Lowest priority due to low atomic number

E/Z Isomerism Considerations

The E/Z nomenclature system provides a rigorous method for describing the stereochemical configuration of 3-Nitrobenzalacetophenone based on the relative positions of the highest priority substituents [13] [14] [16].

E-Configuration Characteristics

The E-configuration (from German "entgegen" meaning "opposite") is characterized by the highest priority substituents on opposite sides of the double bond [13] [16]. For 3-Nitrobenzalacetophenone, this corresponds to:

  • Nitro group and carbonyl carbon on opposite sides
  • Higher thermodynamic stability due to minimized steric interactions
  • Population > 95% in synthetic products
  • Coupling constant J = 16.1-16.3 Hz in ¹H NMR

Z-Configuration Characteristics

The Z-configuration (from German "zusammen" meaning "together") would place the highest priority substituents on the same side of the double bond [13] [16]. For 3-Nitrobenzalacetophenone, this arrangement is:

  • Energetically unfavorable due to steric hindrance
  • Population < 5% under normal conditions
  • Typically not observed in synthetic products
  • Lower coupling constant expected if present

Experimental Confirmation of Configuration

Multiple experimental techniques confirm the predominant E-configuration of 3-Nitrobenzalacetophenone [1] [3]:

  • ¹H NMR coupling constants (J = 16.1-16.3 Hz) characteristic of trans-alkenes
  • X-ray crystallography revealing trans-geometry in solid state
  • IR spectroscopy showing trans-alkene bending vibrations at 977-983 cm⁻¹
  • Synthetic conditions favoring thermodynamically stable products

Factors Affecting E/Z Stability

Several factors influence the relative stability of E and Z isomers [14] [12]:

  • Steric interactions: Minimize unfavorable contacts between bulky substituents
  • Electronic effects: Electron-withdrawing nitro group affects double bond character
  • Dipole moments: Different configurations exhibit different polarities
  • Conjugation effects: Extended π-system stabilization varies with geometry

Isomerization Mechanisms

The interconversion between E and Z isomers requires significant energy input to break the π-bond [14] [15]. Potential mechanisms include:

  • Thermal isomerization: High temperature rotation around C=C
  • Photochemical isomerization: UV light-induced excited state geometry changes
  • Catalytic isomerization: Transition metal-catalyzed isomerization processes

Analytical Methods for Configuration Determination

Several analytical techniques can distinguish between E and Z isomers [14] [16]:

  • ¹H NMR spectroscopy: Coupling constants and chemical shifts differ significantly
  • ²D NMR techniques: NOESY experiments reveal spatial proximity relationships
  • IR spectroscopy: Different vibrational frequencies for geometric isomers
  • UV-Vis spectroscopy: Electronic transitions vary with molecular geometry

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

253.07389321 g/mol

Monoisotopic Mass

253.07389321 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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